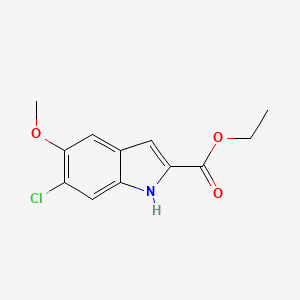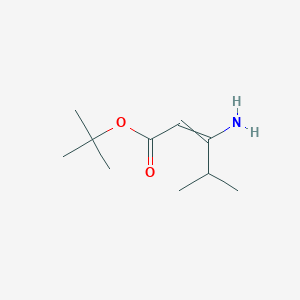![molecular formula C17H18N2O4 B8598590 2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole](/img/structure/B8598590.png)
2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethoxy-benzyl)-5-nitro-2,3-dihydro-1H-isoindole is a complex organic compound that features a benzyl group substituted with two methoxy groups and a nitro group attached to an isoindole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dimethoxybenzylamine, which is then subjected to nitration to introduce the nitro group. The final step involves cyclization to form the isoindole ring. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(2,4-Dimethoxy-benzyl)-5-nitro-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2-(2,4-dimethoxy-benzyl)-5-amino-2,3-dihydro-1H-isoindole.
Substitution: Formation of halogenated derivatives of the original compound.
科学的研究の応用
2-(2,4-Dimethoxy-benzyl)-5-nitro-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which 2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methoxy groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 2,4-Dimethoxybenzylamine
- 2,4-Dimethoxybenzyl alcohol
- 2,4-Dimethoxybenzoic acid
Uniqueness
What sets 2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole apart from similar compounds is its combination of a nitro group and an isoindole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H18N2O4 |
|---|---|
分子量 |
314.34 g/mol |
IUPAC名 |
2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole |
InChI |
InChI=1S/C17H18N2O4/c1-22-16-6-4-13(17(8-16)23-2)10-18-9-12-3-5-15(19(20)21)7-14(12)11-18/h3-8H,9-11H2,1-2H3 |
InChIキー |
PZHZUGSJQSVVLO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CN2CC3=C(C2)C=C(C=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


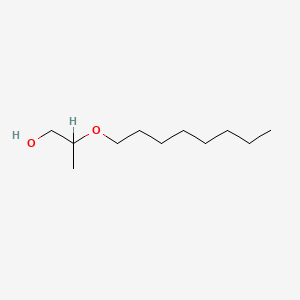
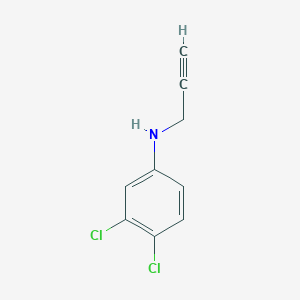
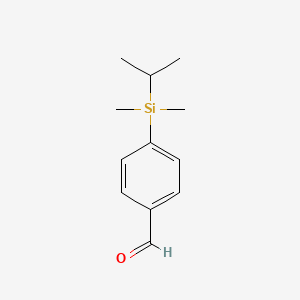


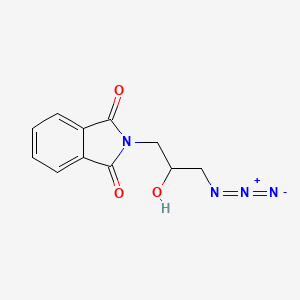
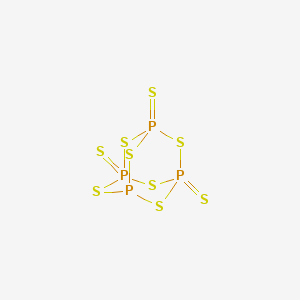


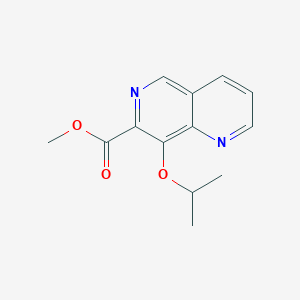
![(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester](/img/structure/B8598562.png)

